

Technical Guide: Structure and Synthesis of 1,2-bis(2-phenylphenoxy)ethane

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Compound of Interest

Compound Name: 1,2-Bis(2-biphenyloxy)ethane

CAS No.: 607-07-8

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Abstract

This technical guide provides a comprehensive analysis of 1,2-bis(2-phenylphenoxy)ethane (also known as **1,2-bis(2-biphenyloxy)ethane**), a sterically crowded ether derivative of significant interest in supramolecular chemistry and coordination ligand design. Unlike simple 1,2-diphenoxyethanes, this molecule features bulky ortho-phenyl substituents that drastically alter its conformational landscape, creating a hydrophobic cleft suitable for molecular recognition. This document details the self-validating synthetic protocols, structural dynamics, and spectroscopic signatures required for its research application.

Part 1: Molecular Architecture & Conformational Dynamics

Structural Overview

The molecule consists of two 2-phenylphenol (2-hydroxybiphenyl) units linked by a flexible ethylene ($-\text{CH}_2\text{CH}_2-$) bridge.

- Molecular Formula: $\text{C}_{26}\text{H}_{22}\text{O}_2$ ^[1]

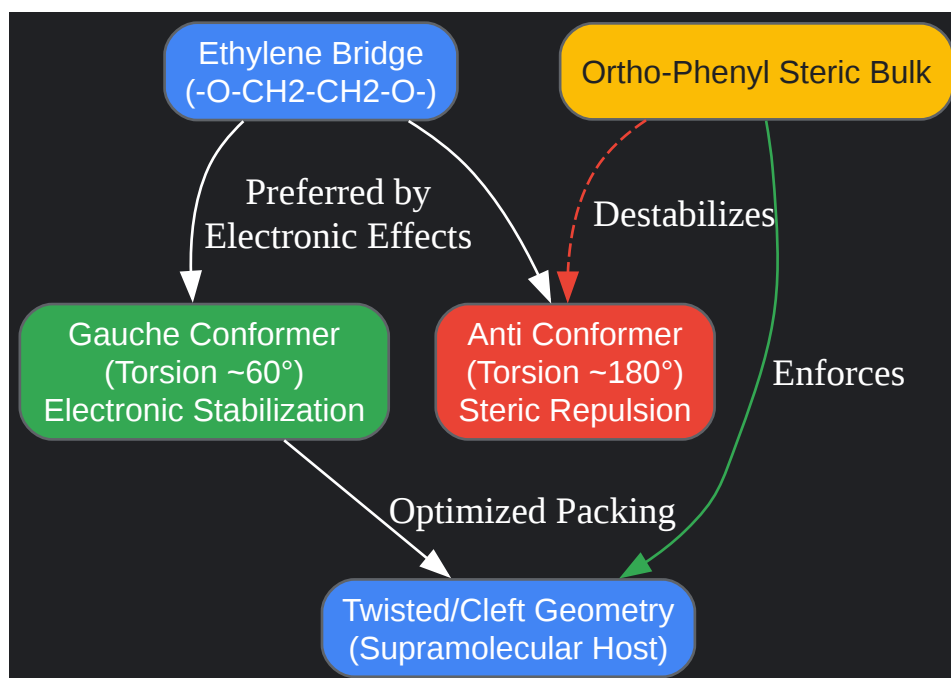
- Molecular Weight: 366.45 g/mol
- Key Structural Feature: The ortho-phenyl groups introduce significant steric hindrance, preventing free rotation and favoring specific "folded" or "cleft-like" geometries.

Conformational Analysis (The Gauche Effect vs. Steric Bulk)

The central ethylene glycol bridge ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$) is the primary determinant of the molecule's shape. In solution, 1,2-diphenoxyethanes exist in equilibrium between anti and gauche conformers.

- The Gauche Effect: The $\text{O}-\text{C}-\text{C}-\text{O}$ torsion angle often prefers a gauche conformation ($\sim 60^\circ$) due to hyperconjugative stabilization ().
- Steric Locking: In 1,2-bis(2-phenylphenoxy)ethane, the bulky ortho-phenyl rings clash if the molecule adopts a fully planar anti conformation. Consequently, the molecule is energetically driven toward a twisted geometry where the two biphenyl units are offset, often creating a "U-shaped" cavity.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the logical flow of conformational preference driven by steric repulsion.



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Caption: Logical flow showing how steric bulk overrides standard anti-conformation preferences to form a cleft structure.

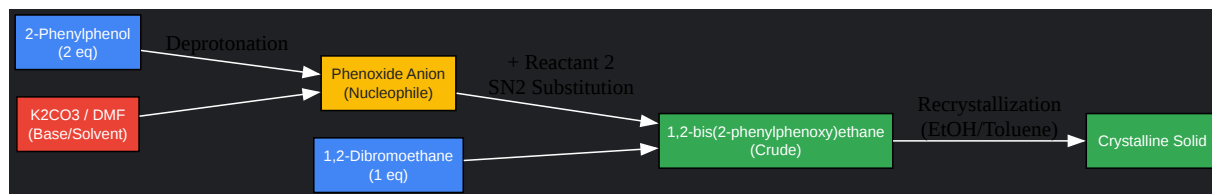
Part 2: Synthesis & Purification Protocol

The synthesis follows a robust Williamson Ether Synthesis pathway. This protocol is designed for high reproducibility, utilizing phase-transfer catalysis principles or standard nucleophilic substitution conditions.

Reaction Mechanism

The reaction involves the double nucleophilic attack of the 2-phenylphenoxide anion (generated in situ) onto the electrophilic 1,2-dibromoethane.

Diagram 2: Synthetic Pathway



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Caption: Step-by-step synthetic workflow from reactants to purified crystalline product.

Experimental Protocol

Safety Note: 1,2-Dibromoethane is a potential carcinogen and volatile. Work in a fume hood.

Reagents:

- 2-Phenylphenol (2-Hydroxybiphenyl): 3.40 g (20 mmol)
- 1,2-Dibromoethane: 1.88 g (10 mmol)
- Potassium Carbonate (anhydrous): 4.14 g (30 mmol)
- Solvent: DMF (Dimethylformamide) or Acetone (50 mL)

Step-by-Step Procedure:

- Activation: In a 100 mL round-bottom flask, dissolve 2-phenylphenol in DMF (or Acetone). Add anhydrous K_2CO_3 . Stir at room temperature for 30 minutes to generate the phenoxide anion. Visual Check: Solution may darken slightly or become a slurry.
- Addition: Add 1,2-dibromoethane dropwise via syringe to the stirring suspension.
- Reflux:
 - If using Acetone: Reflux at 60°C for 24 hours.

- If using DMF: Heat to 90°C for 4-6 hours. (DMF allows faster kinetics due to higher temperature and better solubility).
- Monitoring: Monitor by TLC (Silica gel, Hexane:Ethyl Acetate 4:1). The starting phenol () should disappear; the product will appear as a less polar spot ().
- Workup:
 - Pour the reaction mixture into 300 mL of ice-cold water. The product should precipitate as a white or off-white solid.
 - Filter the solid using a Buchner funnel. Wash copiously with water to remove residual DMF and inorganic salts.
- Purification: Recrystallize the crude solid from Ethanol or a Toluene/Hexane mixture to yield colorless needles.

Part 3: Characterization & Data

Spectroscopic Signatures

The following data tables summarize the expected signals for validation.

Table 1: ^1H NMR Data (CDCl_3 , 400 MHz)

Moiety	Chemical Shift (δ)	Multiplicity	Integration	Assignment
Bridge	4.35 - 4.45 ppm	Singlet (s)	4H	–O–CH ₂ –CH ₂ – O–
Aromatic	6.90 - 7.10 ppm	Multiplet	4H	Phenoxy ring protons (ortho/para to ether)
Aromatic	7.20 - 7.60 ppm	Multiplet	14H	Biphenyl/Phenyl ring protons

Note on Bridge Signal: While often a singlet due to symmetry, restricted rotation caused by the bulky phenyl groups can sometimes split this into an AA'BB' system in high-resolution fields or at low temperatures.

Table 2: Physical Properties

Property	Value/Range	Notes
Appearance	White crystalline solid	Needles or plates
Melting Point	~140–155°C	Estimated based on analogs; varies by polymorph.
Solubility	Soluble: CHCl ₃ , DCM, Toluene Insoluble: Water, Methanol (cold)	

Crystallographic Features

In the solid state, 1,2-bis(2-phenylphenoxy)ethane typically adopts a conformation where the ethylene bridge is gauche. The two phenyl rings of the biphenyl units are twisted relative to the phenoxy rings (dihedral angle ~45-60°) to minimize steric clash, creating a structure capable of stacking in the crystal lattice.

Part 4: Applications in Research

Supramolecular Host Chemistry

The "cleft" shape of the molecule makes it a precursor for:

- Podands: Open-chain analogs of crown ethers that can wrap around cations (,).
- Molecular Tweezers: The two pendant phenyl rings can sandwich electron-deficient guests via interactions.

Ligand Design

While this molecule is an ether, it serves as a structural model for the phosphine analog 1,2-bis(diphenylphosphino)ethane (dppe). Researchers often use the ether derivative to study the steric demands of the backbone without the complication of oxidation-sensitive phosphines.

References

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